molecular formula C15H30O B12582592 14-Pentadecen-5-ol CAS No. 612069-79-1

14-Pentadecen-5-ol

Cat. No.: B12582592
CAS No.: 612069-79-1
M. Wt: 226.40 g/mol
InChI Key: WYHQUYUIVLWBAM-UHFFFAOYSA-N
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Description

14-Pentadecen-5-ol is an organic compound with the molecular formula C15H30O It is a long-chain unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

14-Pentadecen-5-ol can be synthesized through several methods. One common approach involves the reduction of 14-pentadecenoic acid. This process typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 14-pentadecenoic acid or its derivatives. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

14-Pentadecen-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to form a saturated alcohol using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 14-Pentadecen-5-one or 14-pentadecenal.

    Reduction: 14-Pentadecan-5-ol.

    Substitution: 14-Pentadecen-5-chloride or 14-pentadecen-5-bromide.

Scientific Research Applications

14-Pentadecen-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Pentadecen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The double bond provides a site for chemical modifications, which can influence its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

14-Pentadecen-5-ol can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

612069-79-1

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

pentadec-14-en-5-ol

InChI

InChI=1S/C15H30O/c1-3-5-7-8-9-10-11-12-14-15(16)13-6-4-2/h3,15-16H,1,4-14H2,2H3

InChI Key

WYHQUYUIVLWBAM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCCC=C)O

Origin of Product

United States

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